molecular formula C24H26N2O6S B11331710 2-methyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione

2-methyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11331710
M. Wt: 470.5 g/mol
InChI Key: LJISIZPJUCFOGE-UHFFFAOYSA-N
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Description

2-methyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine core, a sulfonyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the aromatic ring using reagents such as sulfonyl chlorides.

    Attachment of the Piperidine Moiety: This is typically done through a nucleophilic substitution reaction where the piperidine ring is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylpyridine: Shares a similar benzoxazepine core but lacks the sulfonyl and piperidine groups.

    N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: Contains the piperidine and sulfonyl groups but differs in the core structure.

Uniqueness

The uniqueness of 2-methyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione lies in its combination of functional groups and the benzoxazepine core, which imparts distinct chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

2-methyl-4-[2-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C24H26N2O6S/c1-16-10-12-25(13-11-16)33(30,31)19-7-5-6-18(14-19)21(27)15-26-23(28)17(2)32-22-9-4-3-8-20(22)24(26)29/h3-9,14,16-17H,10-13,15H2,1-2H3

InChI Key

LJISIZPJUCFOGE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)CN3C(=O)C(OC4=CC=CC=C4C3=O)C

Origin of Product

United States

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